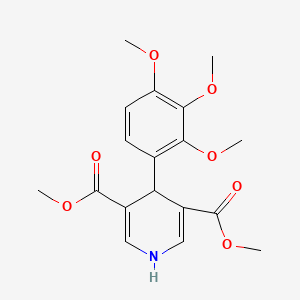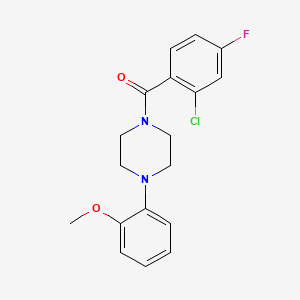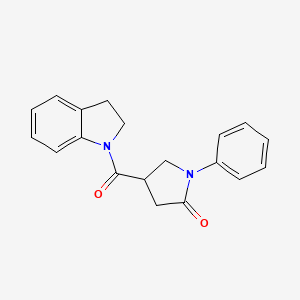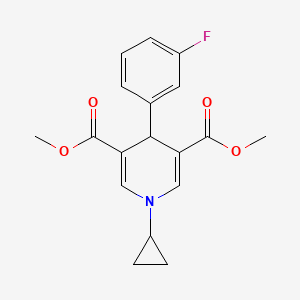
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TTP488 is a small molecule that has been shown to have potential therapeutic effects in a variety of conditions, including Alzheimer's disease, diabetes, and cancer. It was first synthesized in 2001 by researchers at Torrey Pines Institute for Molecular Studies, and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of TTP488 is not fully understood, but it is thought to act by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. RAGE is involved in a variety of cellular processes, including inflammation, cell proliferation, and cell migration. By inhibiting the binding of RAGE to its ligands, TTP488 is thought to reduce inflammation and improve cellular function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive function, and enhance insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. These effects are thought to be due to the ability of TTP488 to inhibit the binding of RAGE to its ligands.
实验室实验的优点和局限性
One advantage of TTP488 is that it is a small molecule that can be easily synthesized and modified. This makes it an attractive candidate for drug development. However, one limitation of TTP488 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts.
未来方向
There are several future directions for research on TTP488. One area of interest is the development of TTP488 as a therapeutic agent for Alzheimer's disease. Another area of interest is the development of TTP488 as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of TTP488 and its effects in different cellular contexts.
合成方法
The synthesis of TTP488 involves several steps, including the reaction of 2,3,4-trimethoxybenzaldehyde with diethyl malonate to form the corresponding diethyl ester. This ester is then reacted with hydrazine to form the hydrazone, which is subsequently cyclized to form the pyridine ring. The resulting compound is then treated with methyl iodide to form the final product, dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
科学研究应用
TTP488 has been studied extensively for its potential therapeutic applications. In particular, it has been shown to have potential in the treatment of Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models. In diabetes, TTP488 has been shown to improve insulin sensitivity and reduce inflammation. In cancer, TTP488 has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy.
属性
IUPAC Name |
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-7-6-10(15(23-2)16(13)24-3)14-11(17(20)25-4)8-19-9-12(14)18(21)26-5/h6-9,14,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACOYJLYDDZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
